N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amide Bond: This can be achieved by reacting a carboxylic acid derivative of thiophene with an amine derivative of the phenyl group under dehydrating conditions.
Coupling Reactions: Suzuki–Miyaura coupling is often employed to introduce the phenyl group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For instance, it could inhibit a particular enzyme by mimicking the substrate or binding to the active site .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(3,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
- N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
Uniqueness
N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C21H20N2O2S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O2S/c1-14-10-11-17(13-15(14)2)22-20(19(24)16-7-4-3-5-8-16)23-21(25)18-9-6-12-26-18/h3-13,20,22H,1-2H3,(H,23,25) |
InChI Key |
KSMXXSQJUQGOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.